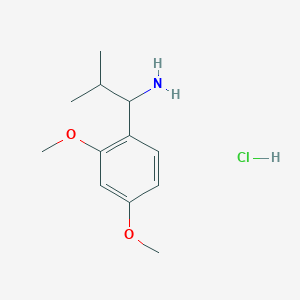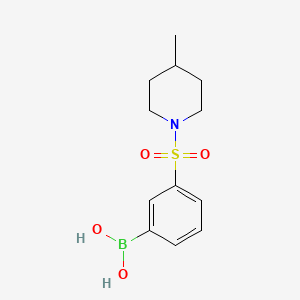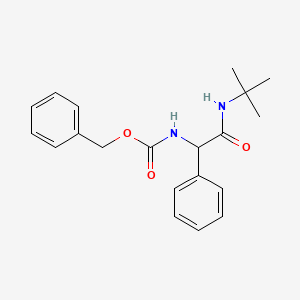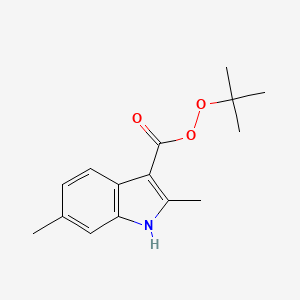
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride
Übersicht
Beschreibung
The compound “1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride” is a chemical compound with the linear formula C9H14ClNO2 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the synthesis of N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives was based on the dithiolopyrrolone scaffold . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single crystal X-ray diffraction (SCXRD) techniques . SCXRD provides molecular and structural elucidation at atomic level resolution, including absolute stereochemistry .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Test Purchase and Identification : The compound was involved in a study where its identification was confirmed using a variety of analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. The study highlighted the chemical's existence in polymorphic forms and its potential for psychoactive effects in humans (Power et al., 2015).
Chemical Synthesis
- Novel Synthesis Methods : The chemical has been used in innovative synthesis methods, offering operational simplicity, mild reaction conditions, environmentally friendly procedures, and high yield, indicating its potential for industrial applications (Su Wei-ke, 2008).
Structural Analysis
- Conformational Analyses : Studies have detailed the crystal structures and conformational analyses of derivatives, enhancing understanding of their molecular interactions and potential applications in various scientific fields (Nitek et al., 2020).
Catalysis and Reaction Mechanisms
- Asymmetric Reactions : The compound has been used in the synthesis of novel ligands and the facilitation of asymmetric reactions, which are crucial in the production of optically active substances, indicating its significance in synthetic chemistry and pharmaceutical applications (Ding et al., 2010).
Antineoplastic Research
- Antineoplastic Agent Synthesis : Research has involved the synthesis of derivatives with significant antineoplastic properties, highlighting the compound's potential in cancer research and drug development (Pettit et al., 2003).
Materials Science
- Photopolymerization : The compound has been used in the development of novel materials for photopolymerization processes, indicating its potential in materials science and engineering (Guillaneuf et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8(2)12(13)10-6-5-9(14-3)7-11(10)15-4;/h5-8,12H,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEYZCDRYDDASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B1457896.png)
![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)

![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)




![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)
